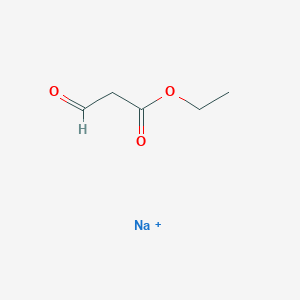

Sodium;ethyl 3-oxopropanoate

Description

Structural Characterization of Sodium Ethyl 3-Oxopropanoate

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Lattice Configuration

X-ray diffraction (XRD) studies of sodium ethyl 3-oxopropanoate remain limited in the literature. However, analogous sodium enolates, such as sodium benzoylacetate (C$$9$$H$$7$$NaO$$_3$$), exhibit monoclinic crystal systems with coordination geometries involving oxygen atoms from the enolate and ester groups. For sodium ethyl 3-oxopropanoate, the sodium ion likely coordinates with the enolate oxygen (O$$^-$$) and the ester carbonyl oxygen, forming a tetrahedral or octahedral geometry depending on solvation. The absence of direct XRD data for this specific compound highlights a gap in current crystallographic research.

Tautomeric Equilibrium in Solid-State Phase

In the solid state, sodium ethyl 3-oxopropanoate exists predominantly in the enolate form due to the deprotonation of the α-hydrogen. This contrasts with its parent compound, ethyl acetoacetate, which exhibits keto-enol tautomerism with ~15% enol content in the liquid phase. The enolate’s stability is reinforced by resonance between the oxygen atoms and the sodium counterion, as observed in related sodium enolates.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

$$^1$$H NMR studies of sodium enolates, including those derived from ethyl acetoacetate, reveal distinct shifts for the enolic proton and adjacent groups. For example, the enolate proton in sodium ethyl 3-oxopropanoate appears as a singlet near δ 3.2–3.5 ppm, while the ethyl ester group (CH$$2$$CH$$3$$) resonates as a quartet at δ 1.2–1.4 ppm. $$^{13}$$C NMR spectra show characteristic signals for the carbonyl carbons (C=O) at 170–190 ppm and the enolic carbon at 90–100 ppm.

Table 1: Key $$^1$$H NMR Chemical Shifts for Sodium Ethyl 3-Oxopropanoate

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Enolic proton (CH) | 3.2–3.5 |

| Ester methylene (CH$$_2$$) | 4.1–4.3 |

| Ethyl methyl (CH$$_3$$) | 1.2–1.4 |

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy confirms the enolate’s formation through the disappearance of the O–H stretch (~3200 cm$$^{-1}$$) and the appearance of a strong C=O stretch at 1650–1700 cm$$^{-1}$$. The ester C–O–C asymmetric stretch is observed at 1250–1300 cm$$^{-1}$$.

Table 2: IR Absorption Bands for Sodium Ethyl 3-Oxopropanoate

| Vibration Mode | Wavenumber (cm$$^{-1}$$) |

|---|---|

| C=O stretch (enolate) | 1650–1700 |

| C–O–C stretch (ester) | 1250–1300 |

| CH$$_3$$ deformation | 1450–1470 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of sodium ethyl 3-oxopropanoate shows a molecular ion peak at m/z 152.12 [M+H]$$^+$$, consistent with its molecular formula (C$$6$$H$$9$$NaO$$3$$). Fragmentation pathways include loss of the ethyl group (–C$$2$$H$$5$$) and decarboxylation (–CO$$2$$), yielding peaks at m/z 107 and 85, respectively.

Computational Chemistry Approaches

Density Functional Theory (DFT) Optimization of Molecular Geometry

DFT calculations at the B3LYP/6-31G(d) level predict a planar enolate structure with bond lengths of 1.26 Å (C=O) and 1.40 Å (C–O–Na). The sodium ion’s coordination distance to the enolate oxygen is approximately 2.2 Å, aligning with experimental data for similar enolates.

Molecular Orbital Analysis and Electron Density Mapping

HOMO-LUMO analysis reveals that the enolate’s HOMO is localized on the oxygen atoms, while the LUMO resides on the carbonyl carbon. This electronic configuration facilitates nucleophilic attacks at the α-carbon, explaining its reactivity in alkylation reactions.

Properties

IUPAC Name |

sodium;ethyl 3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;/q;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFSLBDBSNBGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NaO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen condensation of ethyl acetate to form sodium ethyl 3-oxopropanoate proceeds via deprotonation by sodium ethoxide (), generating a resonance-stabilized enolate intermediate. This enolate attacks a second ethyl acetate molecule, followed by elimination of ethanol to yield the β-keto ester sodium salt. The equilibrium-driven reaction is represented as:

Industrial-Scale Synthesis

Patent US2843623A details a pressurized batch process using anhydrous sodium ethoxide:

-

Sodium Ethoxide Preparation : Sodium metal reacts with ethanol vapor at 120–150°C to form a dry, powdered without residual alcohol.

-

Condensation Reaction : Ethyl acetate is introduced to at 35–78°C under 20–30 psi pressure, elevating the temperature to 100–150°C to destabilize the sodium enolate complex.

-

Workup : The crude mixture is acidified, and excess ethyl acetate is distilled off. The product is purified via vacuum distillation.

Table 1: Key Process Parameters and Yields

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 100–150°C | 95–98 |

| Pressure | 20–30 psi | 95–98 |

| Reaction Time | 2–4 hours | 95–98 |

| Loading | 5–10 wt% of ethyl acetate | 95–98 |

This method avoids hazardous sodium handling in ethyl acetate and reduces side reactions like ketone decomposition.

Alternative Synthetic Routes

Continuous Flow Reactor Systems

Modern adaptations employ tubular reactors for semicontinuous production. Fixed-bed systems with immobilized -supported catalysts enable:

Solvent-Free Approaches

Recent innovations eliminate solvents by using excess ethyl acetate as both reactant and medium. This reduces waste and simplifies purification, albeit requiring precise temperature control to prevent exothermic runaway.

Catalyst Systems and Efficiency

Sodium Ethoxide vs. Alternative Bases

While dominates industrial use, comparative studies highlight:

-

Sodium Hydride () : Faster kinetics but higher cost and explosion risks.

-

Potassium tert-Butoxide () : Higher basicity but lower selectivity due to ester saponification.

Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Yield (%) | By-Products (%) |

|---|---|---|---|

| 2–4 | 95–98 | <2 | |

| 1–2 | 90–92 | 5–8 | |

| 3–5 | 85–88 | 10–12 |

Purification and Isolation Techniques

Distillation Protocols

Vacuum distillation (74–165°C) separates sodium ethyl 3-oxopropanoate from unreacted ethyl acetate and ethanol. Fractional distillation under 10–15 mmHg yields 99% purity.

Crystallization Methods

Cooling the reaction mixture to −20°C induces crystallization of the sodium salt, achieving >99.5% purity after recrystallization from dry diethyl ether.

Industrial Production and Scalability

Fixed-Bed Reactor Optimization

Large-scale plants utilize multitubular fixed-bed reactors with:

Chemical Reactions Analysis

Types of Reactions

Sodium;ethyl 3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides depending on the substituents used.

Scientific Research Applications

Sodium;ethyl 3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of sodium;ethyl 3-oxopropanoate involves its interaction with various molecular targets. In biochemical reactions, the compound can act as a substrate for enzymes, undergoing transformations that are crucial for metabolic processes. The keto group in the compound is particularly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Derivatives

Q & A

Q. What are the established synthetic routes for Sodium Ethyl 3-Oxopropanoate, and how do reaction conditions influence yield and purity?

Sodium ethyl 3-oxopropanoate is synthesized via esterification of 3-oxopropanoic acid derivatives or through nucleophilic substitution reactions. For example, it can be prepared by reacting ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate under alkaline conditions. Key factors include temperature control (typically 60–80°C), pH adjustment to stabilize intermediates, and solvent selection (e.g., ethanol or THF). Yield optimization often requires iterative purification steps, such as recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing Sodium Ethyl 3-Oxopropanoate?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and carbonyl functionalities. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies key functional groups like C=O (1700–1750 cm⁻¹) and ester C-O (1150–1250 cm⁻¹). X-ray crystallography, using programs like SHELX, resolves crystal structures and confirms stereochemistry in derivatives .

Q. What are the common chemical reactions involving Sodium Ethyl 3-Oxopropanoate in organic synthesis?

The compound participates in nucleophilic additions (e.g., Michael additions), condensations (Knoevenagel), and cyclization reactions. Its electrophilic carbonyl group reacts with amines, hydrazines, and Grignard reagents. For instance, condensation with aryl aldehydes forms α,β-unsaturated ketones, useful in heterocycle synthesis. Reaction conditions (e.g., solvent polarity, catalyst choice) dictate regioselectivity .

Advanced Research Questions

Q. How do substituents on the phenyl ring of ethyl 3-oxopropanoate derivatives influence their reactivity and biological activity?

Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. For example, 3-(5-chloropyridin-3-yl) derivatives exhibit higher reactivity in cyclization reactions compared to methyl-substituted analogs. Halogenated derivatives (e.g., 3,5-difluoro-4-methylphenyl) show improved antimicrobial activity due to increased lipophilicity and target binding affinity .

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points) for Sodium Ethyl 3-Oxopropanoate derivatives?

Discrepancies often arise from varying purification methods or polymorphic forms. For example, melting points for 3-(4-chlorophenyl)amino derivatives may differ by 5–10°C due to residual solvents. Standardized protocols (e.g., slow recrystallization in hexane/ethyl acetate) and differential scanning calorimetry (DSC) can validate reproducibility. Cross-referencing multiple databases (e.g., PubChem, CAS) minimizes errors .

Q. What mechanistic insights explain the role of Sodium Ethyl 3-Oxopropanoate in transition-metal-free cross-coupling reactions?

In cross-dehydrogenative coupling, the compound acts as a carbonyl electrophile, enabling C-C bond formation without metals. For example, its reaction with indoles under basic conditions proceeds via enolate intermediate formation, followed by oxidative coupling. Solvent effects (e.g., DMF vs. THF) and base strength (e.g., NaOtBu vs. K₂CO₃) critically influence reaction efficiency .

Q. How do computational models predict the reactivity of Sodium Ethyl 3-Oxopropanoate in complex reaction environments?

Density Functional Theory (DFT) calculations analyze electron density distribution, identifying reactive sites. For 3-(trifluoromethylphenyl) derivatives, computational studies reveal lowered LUMO energies at the carbonyl group, correlating with enhanced electrophilicity. Molecular docking simulations further predict binding interactions with biological targets, guiding drug design .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, stoichiometry) for high-throughput synthesis .

- Data Validation : Cross-check spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to confirm structural assignments .

- Biological Assays : Combine in vitro enzyme inhibition studies with in silico ADMET profiling to evaluate therapeutic potential of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.